molecular formula C13H20N4 B2986560 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine CAS No. 2034512-37-1

2-(4-Cyclopentylpiperazin-1-yl)pyrimidine

Cat. No.: B2986560
CAS No.: 2034512-37-1
M. Wt: 232.331
InChI Key: ZUTPBKAGMGXHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopentylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features both a piperazine and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a cyclopentylpiperazine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with 4-cyclopentylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopentylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-Cyclopentylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a cyclopentyl group.

    2-(4-Methylpiperazin-1-yl)pyrimidine: Contains a methyl group on the piperazine ring.

    2-(4-Benzylpiperazin-1-yl)pyrimidine: Features a benzyl group on the piperazine ring.

Uniqueness

2-(4-Cyclopentylpiperazin-1-yl)pyrimidine is unique due to the presence of the cyclopentyl group, which may confer different steric and electronic properties compared to its analogs. These differences can influence its binding affinity, selectivity, and overall pharmacological profile, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-cyclopentylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-2-5-12(4-1)16-8-10-17(11-9-16)13-14-6-3-7-15-13/h3,6-7,12H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTPBKAGMGXHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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